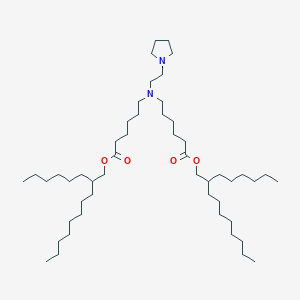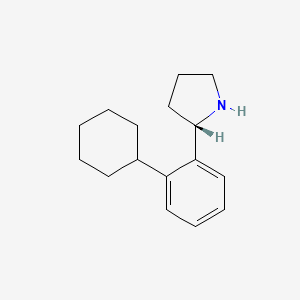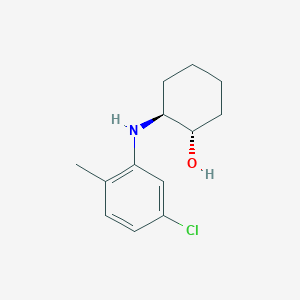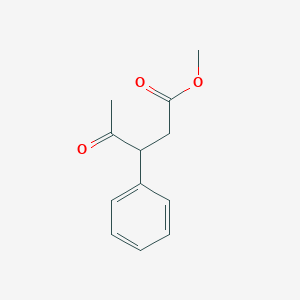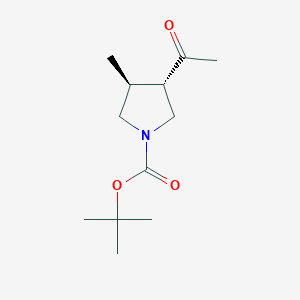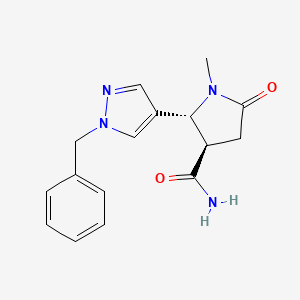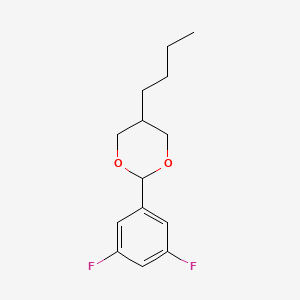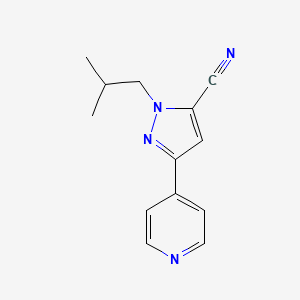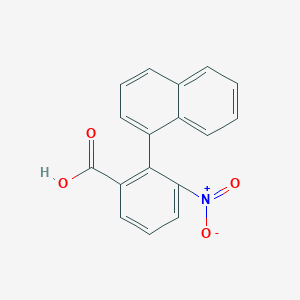
2-(Naphthalen-1-yl)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-3-nitrobenzoic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring fused to a benzoic acid moiety with a nitro group at the third position. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-3-nitrobenzoic acid typically involves the nitration of 2-(Naphthalen-1-yl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Reduction: 2-(Naphthalen-1-yl)-3-aminobenzoic acid.
Substitution: Various substituted naphthalene derivatives.
Oxidation: Naphthoquinones and other oxidized products.
Scientific Research Applications
2-(Naphthalen-1-yl)-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
2-(Naphthalen-1-yl)-3-nitrobenzoic acid can be compared with other naphthalene derivatives such as:
1-Naphthaleneacetic acid: Used as a plant growth regulator and has different biological activities.
2-Naphthalenecarboxylic acid: Another naphthalene derivative with distinct chemical properties and applications.
Naphthalene-1-sulfonic acid: Used in the production of dyes and has different reactivity due to the presence of the sulfonic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other naphthalene derivatives.
Properties
Molecular Formula |
C17H11NO4 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-naphthalen-1-yl-3-nitrobenzoic acid |
InChI |
InChI=1S/C17H11NO4/c19-17(20)14-9-4-10-15(18(21)22)16(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,19,20) |
InChI Key |
DWLDNGGYLFYOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


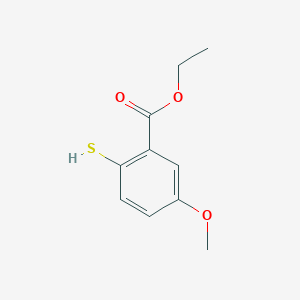
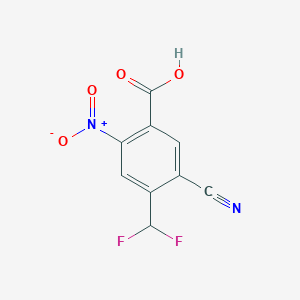
![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)
![(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13349747.png)
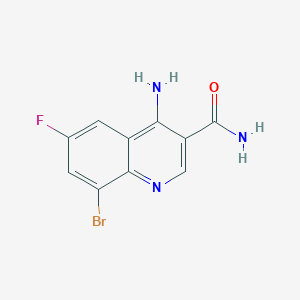
![(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol](/img/structure/B13349765.png)
